1,5-Diazaspiro[3.4]octane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1334499-84-1 |
|---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1,8-diazaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6(7-4-1)3-5-8-6;;/h7-8H,1-5H2;2*1H |
InChI Key |
ULZMYAIXLWKVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)NC1.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Diazaspiro 3.4 Octane Dihydrochloride and Analogues
General Strategies for the Construction of Spirocyclic Azetidine (B1206935) Ring Systems
The creation of the spiro[3.4]octane core, which integrates a five-membered ring with a strained four-membered azetidine ring, requires specialized synthetic approaches. General strategies often rely on cycloaddition reactions or multi-step sequences that build one ring onto a pre-existing cyclic structure.
Multi-Component Reactions and Cycloadditions in Spiro[3.4]octane Synthesis
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, and cycloaddition reactions are powerful tools for rapidly building molecular complexity. nih.govorganic-chemistry.org Specifically, [3+2] cycloaddition reactions have been effectively employed in the synthesis of diazaspiro[3.4]octane frameworks. researchgate.netresearchgate.net
This strategy often involves the reaction of an unstabilized azomethine ylide precursor, such as benzyl(methoxymethyl)(trimethylsilylmethyl)amine, with an electron-deficient alkene. researchgate.net The azomethine ylide is generated in situ and undergoes a [3+2] dipolar cycloaddition with the alkene dipolarophile to construct the pyrrolidine (B122466) ring. When the alkene component is part of a cyclic system or contains functionality that can be converted into the azetidine ring, this method provides a convergent route to the spirocyclic core. For instance, an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) has been developed using this cycloaddition approach, enabling multi-gram scale production in high yields. researchgate.netresearchgate.net
Asymmetric Synthesis Approaches to Chiral Diazaspiro[3.4]octane Cores
The development of asymmetric methods to control the stereochemistry of the spirocyclic core is crucial for pharmaceutical applications. rsc.org Chiral auxiliaries and sequential catalytic reactions are key strategies for achieving high enantioselectivity. nih.govnih.gov
A notable asymmetric approach involves a two-step sequential process combining a Kinugasa reaction with a Conia-ene-type cyclization to produce chiral 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. rsc.orgrsc.org This method provides an efficient pathway to complex spirocycles that integrate both β-lactam (azetidin-2-one) and γ-lactam (pyrrolidin-2-one) rings. researchgate.net
| Reactant 1 | Reactant 2 | Key Steps | Product | Stereoselectivity |
|---|---|---|---|---|
| N-(prop-2-yn-1-yl)propiolamides | Nitrones | 1. Kinugasa Reaction 2. Conia-ene Cyclization | 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones | High diastereo- and enantioselectivity |
Chiral N-tert-butanesulfinyl imines are highly effective chiral auxiliaries for the asymmetric synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.org The tert-butanesulfinyl group activates the imine for nucleophilic attack and directs the approach of the nucleophile, allowing for high diastereoselectivity. beilstein-journals.orgresearchgate.net This methodology has been successfully applied to the synthesis of chiral 2-azaspiro[3.4]octane derivatives. researchgate.net
A three-step procedure has been reported for the stereoselective synthesis of 1-phenyl-2-azaspiro[3.4]octane. beilstein-journals.orgresearchgate.net The synthesis commences with the highly diastereoselective addition of the anion of ethyl cyclopentanecarboxylate (B8599756) to a chiral N-tert-butanesulfinyl aldimine. The resulting ester is then reduced to a primary alcohol, which is subsequently converted to a tosylate. Finally, an intramolecular nucleophilic substitution of the tosylate by the nitrogen atom, after removal of the sulfinyl auxiliary, closes the azetidine ring to furnish the chiral spirocycle. researchgate.net
| Step | Description | Purpose |
|---|---|---|
| 1 | Diastereoselective addition of an ester anion to the chiral N-tert-butanesulfinyl imine. | Sets the key stereocenter with high control. |
| 2 | Reduction of the ester group to a primary alcohol. | Prepares the functionality for ring closure. |
| 3 | Tosylation followed by intramolecular nucleophilic substitution. | Forms the azetidine ring to complete the spirocyclic core. |
Synthesis of Substituted Diazaspiro[3.4]octane Derivatives
Once the core diazaspiro[3.4]octane skeleton is constructed, further modifications can be made to introduce a variety of substituents, allowing for the exploration of the chemical space around the core for applications in drug discovery. nih.gov
Elaboration of Molecular Periphery around the Diazaspiro[3.4]octane Core
The nitrogen atoms of the diazaspiro[3.4]octane core serve as convenient handles for introducing molecular diversity. Standard coupling reactions can be employed to append various functional groups. For example, amide bond formation can be achieved by reacting the secondary amine of the spirocycle with a range of carboxylic acids using activating agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU). mdpi.com This approach allows for the synthesis of a library of N-acylated diazaspiro[3.4]octane derivatives.
Furthermore, the entire diazaspiro[3.4]octane moiety can be incorporated as a novel building block into larger, more complex molecules. It has been used as a substitute for common modules like piperazine (B1678402) in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which have been evaluated as potential EGFR inhibitors. researchgate.net This demonstrates the utility of the spirocycle as a multifunctional module for generating new chemical entities in drug discovery programs. researchgate.net
Functional Group Interconversions within the Spiro System
Once the core 1,5-diazaspiro[3.4]octane ring system is assembled, functional group interconversions (FGIs) are crucial for elaborating the structure into diverse analogues. These transformations focus on modifying existing functional groups on the spirocyclic core or its substituents.
A key transformation is the manipulation of protecting groups on the nitrogen atoms, which often doubles as a functionalization step. For example, a benzyl (B1604629) group, commonly used as a protecting group, can be removed via hydrogenolysis. The newly liberated secondary amine can then be subjected to a variety of reactions. nih.gov
Common interconversions performed on the deprotected nitrogen atoms include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to introduce new alkyl substituents.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
Furthermore, if substituents on the carbon framework of the spirocycle contain reactive functional groups, these can also be modified. For instance, a carbonyl group can be reduced to an alcohol, which can then be further transformed into an ether or an ester, or converted into a leaving group for nucleophilic substitution. nih.gov In one study, a carbonyl group on a 6,7-diazaspiro[3.4]octane was successfully reduced to the corresponding alcohol in 54% yield. nih.gov Hydrogenation using a Palladium on carbon (Pd/C) catalyst is another method employed to modify the scaffold. nih.gov
The table below summarizes representative functional group interconversions on a diazaspiro[3.4]octane derivative.
Table 1: Examples of Functional Group Interconversions
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Protected 6,7-diazaspiro[3.4]octane | Mg/MeOH | Deprotected spirocycle | 69% |
| Carbonyl-containing 6,7-diazaspiro[3.4]octane | Reducing Agent | Alcohol-containing spirocycle | 54% |
Orthogonal Protection Strategies for Diazaspiro[3.4]octane Analogues as Synthetic Precursors
The presence of two secondary amine functionalities in the 1,5-diazaspiro[3.4]octane core necessitates a careful protection strategy to achieve selective functionalization. Orthogonal protection, where different protecting groups can be removed under distinct conditions, is a powerful tool for this purpose. bham.ac.ukneliti.com This allows for the stepwise modification of each nitrogen atom, providing a route to unsymmetrically substituted analogues. neliti.comthieme.de
A common strategy involves protecting one nitrogen with a tert-butoxycarbonyl (Boc) group and the other with a benzyl (Bn) or benzyloxycarbonyl (Cbz) group. mdpi.com The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Bn or Cbz groups are typically removed by hydrogenolysis. neliti.commdpi.com This difference in reactivity allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected. neliti.com
For instance, a Boc-protected amine can be deprotected using acid, and the resulting free amine can be acylated or alkylated. neliti.com Subsequently, the Cbz group on the second nitrogen can be removed via hydrogenation to allow for a different modification at that position. This systematic approach is fundamental for building complex molecules from the diazaspiro[3.4]octane scaffold. thieme.deresearchgate.net
The development of robust, cost-effective, and scalable syntheses for these orthogonally protected building blocks is a key area of research, as they serve as versatile precursors in medicinal chemistry. thieme.de
Table 2: Common Orthogonal Protecting Group Pairs for Diamines
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Cbz (benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) |
| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Bn (benzyl) | Hydrogenolysis (H₂, Pd/C) |
Diversity-Oriented Synthetic Campaigns for Spirocyclic Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for drug discovery. cam.ac.uk The rigid, three-dimensional nature of the 1,5-diazaspiro[3.4]octane scaffold makes it an excellent core for building such libraries. researchgate.net DOS campaigns leverage the synthetic handles provided by the two nitrogen atoms to append a wide variety of substituents. mdpi.comnih.gov
A typical DOS approach begins with a common, often orthogonally protected, diazaspiro[3.4]octane intermediate. thieme.de This precursor is then subjected to a series of parallel reactions with a diverse set of building blocks. For example, after selective deprotection of one nitrogen, a library of amides can be generated by reacting the intermediate with a collection of different carboxylic acids or acyl chlorides. The second nitrogen can then be deprotected and reacted with another set of building blocks, such as aldehydes for reductive amination, further expanding the library's diversity. nih.gov
In one reported example, a 2,6-diazaspiro[3.4]octane building block was used to create a small library of twelve nitrofuran carboxamide compounds. mdpi.comnih.gov This exploration of the "molecular periphery" by introducing diverse azole substituents led to the identification of a highly potent antitubercular agent. mdpi.comnih.gov This success highlights how the diazaspiro[3.4]octane core can serve as a privileged scaffold for generating novel, biologically active compounds through diversity-oriented synthesis. mdpi.com
The goal of these campaigns is to generate molecules with varied shapes, charge distributions, and functional group arrays to maximize the chances of finding a compound that interacts with a specific biological target. cam.ac.uk
Applications in Medicinal Chemistry and Biological Sciences
Fundamental Principles of Spirocyclic Scaffolds in Bioactive Compound Design
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are gaining prominence in medicinal chemistry for their ability to confer unique structural and physicochemical properties to drug candidates. nih.govacs.orgrsc.org Their inherent rigidity and three-dimensional nature offer distinct advantages in the design of novel therapeutics.
Role in Modulating Molecular Shape and Three-Dimensionality for Receptor/Ligand Complementarity
The introduction of a spirocyclic core into a molecule fundamentally alters its shape, transitioning from a more planar to a more complex, three-dimensional structure. nih.govbldpharm.com This increased sp³ character is a desirable trait in modern drug design, as it allows for a more precise and multi-directional presentation of functional groups for interaction with biological targets. bldpharm.combldpharm.com The defined spatial arrangement of substituents on a spirocyclic scaffold can lead to improved complementarity with the often intricate and non-planar binding sites of proteins and enzymes, a crucial factor for achieving high-affinity binding. lifechemicals.com
Influence on Potency, Selectivity, and Stereochemical Considerations in Ligand Binding
The rigid nature of spirocyclic scaffolds can significantly enhance the potency and selectivity of a drug candidate. nih.govacs.org By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a receptor is minimized, which can lead to a substantial increase in binding affinity and, consequently, potency. nih.gov Furthermore, the well-defined stereochemistry of spirocycles allows for the precise orientation of substituents, which can be critical for discriminating between different receptor subtypes or isoforms, thereby improving selectivity and reducing off-target effects. nih.govconsensus.app The stereoisomers of a spirocyclic compound can exhibit markedly different biological activities, highlighting the importance of stereochemical control in their synthesis and evaluation. nih.gov
Diazaspiro[3.4]octane Scaffolds as Bioisosteric Replacements (e.g., Piperazine (B1678402) Bioisosteres)
Diazaspiro[3.4]octane scaffolds have been investigated as bioisosteric replacements for more common cyclic diamine structures, such as piperazine. nih.govresearchgate.netnih.gov Bioisosterism, the principle of substituting one functional group for another with similar physicochemical properties to improve biological activity, is a key strategy in drug design. Replacing a flexible piperazine ring with a more rigid diazaspiro[3.4]octane core can pre-organize the molecule into a bioactive conformation, potentially enhancing potency. blumberginstitute.orgmdpi.com This substitution can also modulate physicochemical properties like lipophilicity and metabolic stability, which are critical for a compound's pharmacokinetic profile. bldpharm.com For instance, in the context of developing PARP-1 inhibitors, the replacement of a piperazine moiety with a diazaspiro core was shown to retain potency while reducing DNA-damaging properties. nih.gov
Targeted Therapeutic Areas for Diazaspiro[3.4]octane Series
The unique structural features of the diazaspiro[3.4]octane scaffold have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. One of the most significant applications to date has been in the discovery of new anti-malarial drugs.
Anti-malarial Activity against Plasmodium falciparum
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to be a major global health challenge. The emergence of drug-resistant strains of P. falciparum necessitates the urgent discovery of new anti-malarial agents with novel mechanisms of action.
Identification via Whole-Cell High-Throughput Screening
A novel chemical series based on the diazaspiro[3.4]octane scaffold was identified as having potent anti-malarial activity through a whole-cell high-throughput screening (HTS) campaign against Plasmodium falciparum. nih.govacs.orgebi.ac.ukmmv.orgresearchgate.net This phenotypic screening approach, which assesses the ability of compounds to inhibit parasite growth in a cellular environment, is a powerful tool for discovering first-in-class drugs without prior knowledge of their specific molecular target. nih.gov The identified diazaspiro[3.4]octane "hit" compounds demonstrated activity against multiple stages of the parasite's lifecycle, a highly desirable attribute for a potential anti-malarial drug. nih.govresearchgate.net
The table below summarizes the initial findings from the high-throughput screening that identified the diazaspiro[3.4]octane series as a promising anti-malarial scaffold.
| Screening Parameter | Details |
| Screening Type | Whole-cell phenotypic high-throughput screening. nih.govresearchgate.net |
| Organism | Plasmodium falciparum. nih.govresearchgate.net |
| Key Finding | Identification of a novel diazaspiro[3.4]octane chemical series with anti-malarial activity. nih.govacs.orgebi.ac.ukmmv.orgresearchgate.net |
| Activity Profile | Hits displayed activity against multiple stages of the parasite lifecycle. nih.govresearchgate.net |
Further optimization and structure-activity relationship (SAR) studies on this novel series have since been undertaken to develop lead compounds with improved potency and drug-like properties, underscoring the potential of the 1,5-diazaspiro[3.4]octane framework in the development of next-generation anti-malarial therapies. nih.govresearchgate.net
Antitubercular Activity against Mycobacterium tuberculosis H37Rv
The diazaspiro[3.4]octane scaffold has also been incorporated into compounds designed to combat tuberculosis. The 2,6-diazaspiro[3.4]octane core, noted for its high fraction of sp3-hybridized carbons (Fsp3), is considered an emerging privileged structure in drug discovery. nih.govmdpi.com
Researchers developed a small library of twelve compounds based on a nitrofuran carboxamide chemotype. nih.govnih.govresearchgate.net This chemical framework was built upon a readily accessible 2,6-diazaspiro[3.4]octane building block. nih.govnih.govresearchgate.net The synthesis explored a variety of modifications to the molecular periphery, including the addition of different azole substituents. nih.govnih.govresearchgate.net The core idea was to demonstrate that by systematically exploring these peripheral modifications, highly potent antitubercular agents could be identified even within a small set of compounds. nih.govmdpi.com
The in vitro inhibitory activities of the synthesized compounds were evaluated against the H37Rv strain of Mycobacterium tuberculosis. nih.govnih.govresearchgate.net The exploration of the molecular periphery proved to be a successful strategy. nih.gov This SAR study resulted in the identification of an exceptionally potent antitubercular lead compound, which demonstrated a minimal inhibitory concentration (MIC) of just 0.016 μg/mL. nih.govnih.govresearchgate.net
| Compound | Minimal Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| 5a | 25 |
| Potent Lead Compound | 0.016 |
Receptor Modulation and Enzyme Inhibition
The structural properties of diazaspiro alkanes make them suitable scaffolds for targeting specific receptors in the central nervous system.
A series of potent and highly selective antagonists for the dopamine (B1211576) D3 receptor (D3R) were synthesized using arylated diazaspiro alkane cores. acs.orgnih.govnih.govacs.org The use of spiro synthons provides unique spatial arrangements that are not accessible with more common structures like piperazine, allowing for distinct interactions within the D3R binding pocket. nih.gov Radioligand binding assays revealed that several of these compounds have a favorable affinity for the D3 receptor. acs.orgnih.govnih.govacs.org Specifically, compounds 11, 14, 15a, and 15c showed D3R affinity (Ki) values in the range of 12–25.6 nM. acs.orgnih.govacs.org These compounds also demonstrated remarkable selectivity for the D3R over the D2R, with selectivity ratios ranging from 264-fold to over 900-fold. acs.orgnih.govnih.govacs.org For instance, compound 15a exhibited a Ki of 12.0 nM and a selectivity of over 900-fold. acs.org Furthermore, the incorporation of certain diazaspiro cores was found to reduce binding to serotonin receptors, a common off-target effect for D3R ligands containing a piperazine moiety. acs.orgnih.gov
| Compound | D3R Ki (nM) | D3R vs D2R Selectivity (fold) |
|---|---|---|
| 11 | 12-25.6 | 264-905 |
| 14 | 19.6 | 264-905 |
| 15a | 12.0 | >900 |
| 15c | 12-25.6 | 264-905 |
NMDA Receptor Modulator Discovery with Spiro-Lactam Analogues
The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. google.com Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders. Consequently, the development of modulators that can fine-tune the activity of this receptor is of significant therapeutic interest.
Spiro-lactam analogues, which can incorporate the 1,5-diazaspiro[3.4]octane framework, have been investigated as novel modulators of the NMDA receptor. google.com The spirocyclic core in these molecules provides a rigid scaffold that can be functionalized to achieve selective interactions with different subtypes of the NMDA receptor. This selectivity is crucial for developing therapies with improved side-effect profiles.
| Compound Analogue | Spirocyclic Core | Key Substituents | Predicted NMDA Receptor Activity |
| A | 1,5-Diazaspiro[3.4]octane | R1, R2 | Modulator |
| B | 2,6-Diazaspiro[3.4]octane | R1, R2 | Modulator |
| C | 2-Oxa-6-azaspiro[3.4]octane | R1, R2 | Modulator |
This table is a conceptual representation of how the 1,5-diazaspiro[3.4]octane scaffold could be incorporated into NMDA receptor modulators.
Computational and Theoretical Investigations of Diazaspiro 3.4 Octane Systems
Conformational Analysis and Exploration of Energy Landscapes
The conformational landscape of the 1,5-diazaspiro[3.4]octane core is a critical determinant of its utility in drug design. Understanding the accessible conformations and their relative energies is essential for predicting how derivatives will present their functional groups for interaction with biological targets. Computational techniques such as Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for these investigations. sjsu.edunih.gov
Conformational analysis of spirocyclic systems often reveals a limited number of low-energy conformers due to the steric constraints imposed by the fused ring system. For the 1,5-diazaspiro[3.4]octane scaffold, theoretical calculations can elucidate the puckering of the five-membered pyrrolidine (B122466) ring and the four-membered azetidine (B1206935) ring, and how these are influenced by substituents. The potential energy surface of such systems can be mapped to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. chemrxiv.orgmdpi.com
For flexible molecules, NMR parameters, such as nuclear Overhauser effect (NOE) distances and J-couplings, can be compared with values calculated for different conformations to determine the predominant solution-state structures. mdpi.comcopernicus.org This combined experimental and computational approach provides a detailed picture of the conformational preferences and the energetic barriers to interconversion between different conformers.
Table 1: Representative Torsional Angles in Diazaspiro[3.4]octane Core
| Torsion Angle | Description | Predicted Value (degrees) |
| C2-N1-C8-C7 | Defines the twist of the azetidine ring relative to the spiro center. | Varies with substitution |
| C4-N5-C6-C7 | Defines the puckering of the pyrrolidine ring. | Varies with substitution |
| C8-N1-C2-C3 | Describes the planarity of the azetidine ring. | Typically low values |
| C6-N5-C4-C3 | Describes the envelope or twist conformation of the pyrrolidine ring. | Dependent on substitution pattern |
Note: The predicted values are illustrative and would be determined through specific computational studies (e.g., DFT calculations).
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and simulation are pivotal in understanding how derivatives of the 1,5-diazaspiro[3.4]octane scaffold interact with their biological targets. These in silico techniques predict the binding orientation and affinity of a ligand within the active site of a receptor, providing insights that guide the design of more potent and selective molecules. nih.gov
The closely related 2,6-diazaspiro[3.4]octane core has been successfully employed in the development of potent antagonists for the sigma-1 receptor, a promising target for pain management. nih.gov The design of these antagonists was guided by the co-crystal structure of the receptor, highlighting the power of structure-based approaches. nih.gov Molecular docking studies would have been instrumental in positioning the diazaspiro[3.4]octane derivatives within the receptor's binding pocket and predicting key interactions.
Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by providing a dynamic view of the complex over time. mdpi.comescholarship.orgnih.gov These simulations can reveal the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding. For instance, MD simulations are widely used to study the interactions of ligands with G-protein coupled receptors (GPCRs), a large family of drug targets. mdpi.com
Table 2: Key Parameters from Molecular Docking and Simulation Studies
| Parameter | Description | Typical Values/Observations |
| Binding Energy (ΔG) | The free energy of binding of the ligand to the receptor. | Negative values indicate favorable binding. |
| Inhibition Constant (Ki) | A measure of the ligand's binding affinity. | Lower values indicate higher affinity. |
| Hydrogen Bonds | Key electrostatic interactions between the ligand and receptor. | Number and specific residues involved are noted. |
| Hydrophobic Interactions | Non-polar interactions contributing to binding. | Specific interacting residues are identified. |
| Root Mean Square Deviation (RMSD) | A measure of the stability of the ligand's binding pose during MD simulations. | Low RMSD values suggest a stable binding mode. |
Structure-Based Design Principles Guided by Computational Chemistry
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design novel ligands with high affinity and selectivity. mdpi.commq.edu.auspringernature.comnih.gov The 1,5-diazaspiro[3.4]octane scaffold serves as an excellent starting point for SBDD due to its rigid nature, which allows for the precise positioning of substituents to interact with specific residues in a binding pocket.
A key tool in SBDD is the development of a pharmacophore model. nih.govpharmacophorejournal.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For derivatives of 1,5-diazaspiro[3.4]octane, a pharmacophore hypothesis can be generated based on the known structure of the target's active site or from a set of known active ligands. nih.govpharmacophorejournal.com This model then serves as a template for designing new molecules with improved properties.
The design of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists was explicitly based on the elucidated co-crystal structure of the receptor. nih.gov This approach allows for the rational design of modifications to the scaffold that can enhance binding affinity by forming specific interactions with key amino acid residues in the binding site. Computational chemistry plays a crucial role in visualizing these interactions and predicting the impact of structural changes.
In Silico Library Enumeration and Decoration in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments. dtu.dknih.govnih.govstanford.edu The 1,5-diazaspiro[3.4]octane core is an ideal candidate for use as a central fragment in FBDD due to its desirable physicochemical properties and synthetic tractability.
In silico methods can be used to enumerate vast virtual libraries of compounds by decorating the 1,5-diazaspiro[3.4]octane scaffold with a diverse range of chemical moieties. nih.gov These virtual libraries can then be screened against the three-dimensional structure of a target protein using high-throughput docking. nih.gov This process allows for the rapid identification of fragments that bind to the target and provides a starting point for the development of more potent inhibitors through fragment growing or linking strategies.
The periphery of the 2,6-diazaspiro[3.4]octane core has been explored through diversity-oriented synthesis to generate a library of compounds for antitubercular screening. mdpi.com A similar in silico approach, starting with the 1,5-diazaspiro[3.4]octane fragment, would involve computationally adding various substituents at the nitrogen atoms and other available positions. The resulting virtual library can be filtered based on drug-like properties (e.g., Lipinski's rule of five) before being subjected to virtual screening against a panel of therapeutic targets. nih.govbiorxiv.org This approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Future Directions and Emerging Research Avenues for 1,5 Diazaspiro 3.4 Octane Dihydrochloride
Development of Innovative and Sustainable Synthetic Methodologies
The exploration of spirocyclic chemical space has been somewhat hampered by a limited variety of available synthetic methodologies. nih.gov Consequently, a primary focus of future research is the creation of novel, efficient, and sustainable routes to synthesize the diazaspiro[3.4]octane core and its derivatives. Modern synthetic strategies are moving away from classical multi-step procedures towards more elegant and step-economic approaches.
One such innovative method is the use of strain-release-driven reactions. For instance, a scandium-catalyzed spirocyclization of highly strained bicyclo[1.1.0]butanes (BCBs) with azomethine imines has been developed, providing the first access to 6,7-diazaspiro[3.4]octane frameworks. nih.gov This method harnesses the significant ring strain of BCBs (64 kcal/mol) as a powerful driving force for the transformation, establishing a new platform for the de novo construction of these spirocycles. nih.gov Other advanced strategies include [3+2] cycloaddition reactions, which have been successfully employed to produce 6-benzyl-2,6-diazaspiro[3.4]octane, a valuable piperazine (B1678402) substitute. researchgate.netresearchgate.net
Furthermore, complexity-generating transformations like the dearomatising intramolecular diamination of phenols are being explored for the stereocontrolled synthesis of related spirocyclic diamines. whiterose.ac.ukrsc.orgrsc.org These methods can rapidly build molecular complexity from simple precursors in a single step. rsc.org Future efforts will likely concentrate on refining these catalytic systems, exploring biocatalysis, and developing asymmetric syntheses to access specific stereoisomers, which are crucial for targeted pharmacological activity.
| Synthetic Strategy | Description | Key Advantages |
| Strain-Release Spirocyclization | Scandium-catalyzed reaction of bicyclo[1.1.0]butanes with azomethine imines. nih.gov | Accesses novel diazaspiro[3.4]octane frameworks; harnesses high ring strain energy. nih.gov |
| [3+2] Cycloaddition | Cycloaddition reaction to form the five-membered ring of the spirocyclic system. researchgate.netresearchgate.net | Efficient for creating substitutes for common medicinal chemistry motifs like piperazine. researchgate.netresearchgate.net |
| Oxidative Dearomatisation | Intramolecular diamination of phenols to create complex spirotricyclic systems. rsc.org | Rapidly increases molecular complexity; generates highly functionalized scaffolds. rsc.org |
Expansion of Therapeutic Applications for Diazaspiro[3.4]octane Scaffolds
The rigid, three-dimensional nature of the diazaspiro[3.4]octane scaffold makes it a "privileged structure" in drug discovery, appearing frequently in compounds with diverse biological activities. mdpi.comnih.gov Derivatives have shown significant promise in treating a wide range of diseases, and future research aims to expand upon these findings.
A notable area of success is in infectious diseases. A novel series of diazaspiro[3.4]octanes has been identified with potent, low-nanomolar activity against the asexual blood-stage of Plasmodium falciparum, the parasite responsible for malaria. acs.orgresearchgate.net These compounds also exhibit transmission-blocking capabilities, a critical feature for malaria eradication efforts. acs.org In the realm of bacterial infections, nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane core have demonstrated remarkable potency against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comnih.gov
Beyond infectious diseases, the scaffold is being explored for a multitude of other therapeutic targets. Its ability to act as a bioisostere for piperazine has been leveraged in the development of ligands for the σ2 receptor, which is implicated in neurological disorders. mdpi.com The versatility of the scaffold is further highlighted by its incorporation into compounds investigated as hepatitis B capsid protein inhibitors, anticancer agents (menin-MLL1 interaction inhibitors), MAP and PI3K signaling modulators, and selective dopamine (B1211576) D₃ receptor antagonists. mdpi.com Future work will involve screening diazaspiro[3.4]octane-based libraries against a wider array of biological targets to uncover new therapeutic potential.
| Therapeutic Area | Specific Target/Application | Key Findings |
| Antimalarial | Plasmodium falciparum (multiple lifecycle stages) | Low nanomolar activity against asexual blood-stage; transmission-blocking properties. acs.orgresearchgate.net |
| Antibacterial | Mycobacterium tuberculosis | A lead compound showed a minimal inhibitory concentration of 0.016 μg/mL. mdpi.com |
| Oncology | Menin-MLL1 interaction inhibitors; MAP and PI3K signaling modulators. mdpi.com | The scaffold is recognized as an emerging privileged structure in cancer drug discovery. mdpi.com |
| Neurology | Dopamine D₃ receptor antagonists; σ2 Receptor ligands. mdpi.commdpi.com | Used as a piperazine bioisostere to develop selective receptor ligands. mdpi.com |
| Antiviral | Hepatitis B capsid protein inhibitors. mdpi.com | Identified as a core component in compounds with potential antiviral activity. mdpi.com |
| Diabetes | VDAC1 inhibitors. mdpi.com | The scaffold appears in compounds investigated for the treatment of diabetes. mdpi.com |
Integration of Advanced Computational Approaches for Predictive Design
Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the identification and optimization of lead compounds. The well-defined and rigid geometry of the diazaspiro[3.4]octane scaffold makes it an ideal candidate for such approaches. Future research will increasingly integrate advanced computational tools for the predictive design of novel ligands.
Techniques such as molecular dynamics (MD) simulations are being used to understand the precise binding interactions between diazaspiro[3.4]octane-containing ligands and their protein targets. For example, MD studies on σ2 receptor ligands revealed that stable hydrogen bonds and T-stacking interactions with key amino acid residues like ASP29 and TYR150 are primary drivers of high-affinity binding. mdpi.com This level of insight allows chemists to rationally design modifications to the scaffold's periphery to enhance potency and selectivity.
Other computational methods, including induced-fit docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, are employed to predict how structural changes will affect binding to different biological targets. nih.gov Structure-based pharmacophore modeling and virtual screening of large compound libraries are also powerful tools for identifying new hits that incorporate the diazaspiro[3.4]octane core. researchgate.netmdpi.com The synergy between predictive computational design and chemical synthesis will be crucial for efficiently exploring the chemical space around this scaffold and prioritizing the most promising candidates for development.
Exploration in Chemical Biology and Advanced Materials Science
While medicinal chemistry is a major focus, the unique properties of the 1,5-diazaspiro[3.4]octane dihydrochloride (B599025) scaffold suggest potential applications in other scientific domains, particularly chemical biology and materials science. These areas remain largely unexplored and represent exciting frontiers for future research.
In chemical biology, the scaffold's rigid structure and two modifiable nitrogen atoms make it an excellent starting point for the design of chemical probes. These tools could be used to investigate biological pathways or validate new drug targets. By attaching fluorescent tags or reactive groups, diazaspiro[3.4]octane-based molecules could be developed to selectively label proteins or navigate specific cellular compartments, providing valuable insights into biological processes.
In materials science, the diamine nature of the scaffold presents opportunities for its use as a novel monomer or building block in polymer chemistry. Incorporation of this rigid, non-planar unit into polymer backbones, such as polyamides or polyimides, could lead to materials with unique thermal, mechanical, and morphological properties. The defined three-dimensional structure could influence polymer chain packing and intermolecular interactions, potentially creating materials with high thermal stability, enhanced porosity, or specific chiral recognition capabilities for use in separation technologies or catalysis.
Q & A
Basic Questions
Q. What are the recommended handling and storage protocols for 1,5-Diazaspiro[3.4]octane dihydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Avoid inhalation, skin contact, or ingestion. For spills, neutralize with inert absorbents and dispose of as hazardous waste .
- Storage : Store in a cool, dry, ventilated area (2–8°C recommended) in tightly sealed containers. Ensure compatibility with storage materials (e.g., glass or HDPE) to prevent degradation .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include:
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- Purity : HPLC with UV detection (C18 column, aqueous/organic mobile phase) .
- Structural Confirmation : H/C NMR for functional group analysis; FT-IR for bond vibration profiling .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor via LC-MS. For example, spirocyclic amine synthesis often benefits from Pd-catalyzed cyclization .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic compounds like 1,5-Diazaspiro[3.4]octane derivatives?
- Methodological Answer :
- Orthogonal Validation : Combine cell-based assays (e.g., receptor binding) with biophysical methods (SPR, ITC) to confirm target engagement .
- Batch Consistency : Ensure compound integrity via QC protocols (e.g., H NMR, elemental analysis) to rule out degradation .
Q. How does the spirocyclic architecture of 1,5-Diazaspiro[3.4]octane influence its pharmacokinetic properties?
- Methodological Answer :
- Computational Modeling : Use molecular dynamics (MD) simulations to study conformational flexibility and membrane permeability. Compare with non-spiro analogs .
- In Vitro Assays : Measure metabolic stability (e.g., liver microsomes) and logP values to assess lipophilicity .
Q. What experimental approaches characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via UPLC-PDA and identify byproducts via HRMS .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Q. How can structure-activity relationships (SAR) guide the design of novel 1,5-Diazaspiro[3.4]octane derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
